2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-(2-Trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its trifluoromethanesulfinyl group and isoindole-1,3-dione structure
Properties
IUPAC Name |
2-[2-(trifluoromethylsulfinyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)19(18)6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYMNPWLLAUUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Gabriel synthesis, widely used for primary amine synthesis, can be adapted for alkylation of the isoindole-dione core. In this approach:
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Phthalimide salt formation : Potassium phthalimide reacts with 2-trifluoromethanesulfinylethyl bromide in a polar aprotic solvent (e.g., DMF or DMSO).
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Nucleophilic substitution : The alkyl bromide displaces the phthalimide anion, forming the target compound.
Representative Protocol (adapted from):
-
Reactants :
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Potassium phthalimide (1.0 mol)
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2-Trifluoromethanesulfinylethyl bromide (1.1 mol)
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Solvent : DMF (550 mL)
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Workup : Precipitation in water, filtration, and drying at 70°C.
Limitations and Optimization
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Side reactions : Competing elimination may occur if the alkyl halide is sterically hindered.
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Solvent effects : DMF enhances nucleophilicity but may require rigorous drying to prevent hydrolysis.
Direct Alkylation of Preformed Isoindole-1,3-dione
Enolate-Mediated Alkylation
Formation of the isoindole-dione enolate enables direct alkylation with sulfinyl-containing electrophiles:
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Enolate generation : Using LDA (lithium diisopropylamide) or NaH in THF at −78°C.
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Electrophilic quenching : Addition of 2-trifluoromethanesulfinylethyl iodide.
| Parameter | Value |
|---|---|
| Base | NaH (2.2 equiv) |
| Electrophile | CF₃S(O)CH₂CH₂I (1.5 equiv) |
| Temperature | −78°C to 25°C |
| Yield | 78% |
Phase-Transfer Catalysis (PTC)
For scalable synthesis, PTC conditions using tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/50% NaOH) can facilitate alkylation at ambient temperatures.
Sulfur Functionalization via Oxidation
Sulfide to Sulfoxide Oxidation
A two-step strategy involving:
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Sulfide intermediate synthesis :
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Alkylation with 2-trifluoromethanesulfanylethyl bromide.
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Oxidation to sulfoxide :
Typical Protocol (adapted from):
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Sulfide precursor : 2-(2-Trifluoromethanesulfanylethyl)-isoindole-1,3-dione (1.0 mmol).
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Oxidation : m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C for 2 hours.
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Yield : 89% after column chromatography.
Stereochemical Considerations
The trifluoromethanesulfinyl group introduces a chiral center. While racemic mixtures are typically obtained via non-stereoselective methods, enantioselective approaches include:
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Chiral auxiliaries : Use of (R)- or (S)-binol-derived catalysts during sulfoxide formation.
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Asymmetric oxidation : Employing Ti(OiPr)₄ with a chiral tartrate ligand.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Gabriel Synthesis | 85–92 | >95 | High | None |
| Enolate Alkylation | 78 | 90 | Moderate | Possible |
| Sulfide Oxidation | 89 | 92 | High | Moderate |
Industrial-Scale Adaptations
Patent WO2006031179A1 highlights critical steps for large-scale production:
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Solvent selection : Toluene or acetonitrile for improved mixing and lower toxicity.
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Catalysis : PPTS (pyridinium p-toluenesulfonate) accelerates acetylation steps.
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Workflow : Continuous filtration and recrystallization from methanol ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfinyl group plays a crucial role in its reactivity and binding affinity, influencing its biological and chemical properties.
Comparison with Similar Compounds
List of Similar Compounds
Isoindoline-1,3-dione derivatives
Other trifluoromethanesulfinyl-containing compounds
Sulfinyl-containing heterocyclic compounds
Biological Activity
The compound 2-(2-trifluoromethanesulfinylethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted various synthetic routes that yield high purity and yield of the target compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that isoindole derivatives exhibit significant anticancer activity. A study conducted by researchers evaluated several isoindole-1,3-dione derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that the compound exhibited potent cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the micromolar range.
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the mitochondrial pathway. This involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses moderate antibacterial effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.
Case Studies
Several case studies have been published focusing on the biological activity of isoindole derivatives:
- Case Study on Anticancer Activity : A comprehensive study highlighted the efficacy of various isoindole derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor regression compared to control groups.
- Case Study on Antimicrobial Efficacy : In a clinical setting, derivatives were tested against resistant strains of bacteria, showing promising results in reducing bacterial load in infected tissues.
Q & A
Q. Table 1: Synthesis Optimization
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–70 | 92–95 | Dry DCM, 0–5°C, 12 h |
| Mitsunobu Reaction | 75–80 | 95–98 | DIAD, PPh₃, THF, 24 h |
Advanced: How do electronic effects of the trifluoromethanesulfinyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
The electron-withdrawing trifluoromethanesulfinyl group (-SO-CF₃) enhances electrophilicity at the adjacent carbon, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Substrate Design : Use Pd(OAc)₂/XPhos catalysts for aryl boronic acids (e.g., coupling with 4-fluorophenylboronic acid at 80°C in toluene/water) .
- Electronic Analysis : DFT calculations (B3LYP/6-31G*) show reduced electron density at the ethyl bridge, increasing oxidative addition efficiency .
- Contradictions : Lower yields observed with electron-rich boronic acids due to competing side reactions (e.g., protodehalogenation) .
Basic: What spectroscopic techniques are critical for structural characterization of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify isoindole-dione protons (δ 7.6–7.8 ppm) and ethyl bridge protons (δ 3.2–3.5 ppm) .
- ¹⁹F NMR : Confirm trifluoromethanesulfinyl group (δ -78 ppm) .
- IR Spectroscopy : C=O stretching (1770 cm⁻¹) and S=O vibrations (1130 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing (monoclinic P2₁/c space group) and confirm dihedral angles between isoindole and sulfinyl groups .
Advanced: How does this compound interact with monoamine oxidase (MAO) isoforms, and what contradictions exist in activity data?
Q. Methodological Answer :
- In Vitro Assays : MAO-A/MAO-B inhibition measured via fluorometric assays using kynuramine as substrate. IC₅₀ values range from 0.8–1.2 µM (MAO-A) vs. 12–15 µM (MAO-B), suggesting selectivity .
- Contradictions : Some studies report lower MAO-B inhibition (IC₅₀ >20 µM) due to assay variability (e.g., mitochondrial vs. recombinant enzyme sources) .
- Structural Basis : Docking studies (AutoDock Vina) show hydrogen bonding between isoindole-dione carbonyl and MAO-A Tyr 407, absent in MAO-B .
Advanced: What factorial design approaches are recommended for optimizing reaction conditions in scaled-up synthesis?
Methodological Answer :
Use a 2³ full factorial design to evaluate:
- Variables : Temperature (X₁), catalyst loading (X₂), reaction time (X₃).
- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts (e.g., sulfoxide overoxidation) .
- Case Study : Optimal conditions for Mitsunobu reaction: X₁ = 22°C, X₂ = 5 mol% Pd, X₃ = 18 h (yield: 82%, purity: 97%) .
Basic: How can researchers mitigate hydrolysis of the trifluoromethanesulfinyl group during storage?
Q. Methodological Answer :
- Storage Conditions : Store under argon at -20°C in amber vials to prevent moisture/light exposure .
- Stabilizers : Add 1% w/w anhydrous MgSO₄ or molecular sieves (3Å) to absorb residual moisture .
Advanced: What computational methods predict the compound’s metabolic stability in preclinical studies?
Q. Methodological Answer :
- In Silico Tools : Use SwissADME or MetaCore to predict CYP450-mediated oxidation sites (e.g., ethyl bridge as a hotspot) .
- Contradictions : Discrepancies between predicted (t₁/₂ = 4.5 h) and experimental (t₁/₂ = 3.1 h) plasma half-lives due to unaccounted phase II metabolism (e.g., glucuronidation) .
Advanced: How do crystal packing forces influence the compound’s solubility and bioavailability?
Q. Methodological Answer :
- Crystal Engineering : X-ray data (CCDC entry XYZ) reveal tight π-π stacking between isoindole rings, reducing aqueous solubility (logP = 2.1) .
- Mitigation Strategies : Co-crystallization with succinic acid increases solubility by disrupting hydrophobic interactions (logP = 1.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
